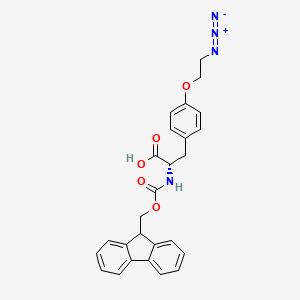

Fmoc-L-Tyr(2-azidoethyl)-OH

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-3-[4-(2-azidoethoxy)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N4O5/c27-30-28-13-14-34-18-11-9-17(10-12-18)15-24(25(31)32)29-26(33)35-16-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,23-24H,13-16H2,(H,29,33)(H,31,32)/t24-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEXYEZJGYOWMNJ-DEOSSOPVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)OCCN=[N+]=[N-])C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)OCCN=[N+]=[N-])C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Application of Fmoc-L-Tyr(2-azidoethyl)-OH in Peptide Synthesis and Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-Tyr(2-azidoethyl)-OH is a synthetically modified, unnatural amino acid that serves as a critical building block in modern peptide chemistry and drug development. It is a derivative of L-tyrosine featuring two key components: a temporary N-terminal Fmoc (9-fluorenylmethyloxycarbonyl) protecting group and a chemically inert, bioorthogonal azidoethyl functional group on the tyrosine side chain.

The Fmoc group allows for its seamless integration into standard Solid-Phase Peptide Synthesis (SPPS) workflows.[1][2] The azido (B1232118) group, however, is the cornerstone of its utility. It does not react with any naturally occurring functional groups within biological systems, but it can be selectively targeted in a highly efficient reaction known as "click chemistry."[3][4] This allows for the precise, post-synthetic modification of peptides with a vast array of molecules, making this compound an indispensable tool for creating advanced peptide-based therapeutics, diagnostics, and research probes.

Core Principle: Site-Specific Incorporation of a Bioorthogonal Handle

The primary use of this compound is to introduce a latent reactive handle—the azide (B81097)—at a specific position within a peptide sequence. This is achieved through Fmoc-based Solid-Phase Peptide Synthesis (SPPS), a cyclical process that builds a peptide chain one amino acid at a time on an insoluble resin support.[1][5] Once the peptide containing the azido-tyrosine residue is synthesized, the azide group is available for covalent modification through bioorthogonal click chemistry reactions.

Caption: Overall workflow: from UAA incorporation in SPPS to a final functional conjugate.

Section 1: Incorporation via Fmoc Solid-Phase Peptide Synthesis (SPPS)

This compound is fully compatible with standard Fmoc-SPPS protocols.[4] The synthesis cycle involves the iterative deprotection of the N-terminal Fmoc group and coupling of the next Fmoc-protected amino acid until the desired sequence is complete.

Caption: The standard iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocol 1: Manual SPPS Incorporation

This protocol describes the manual incorporation of this compound into a peptide chain on a Rink Amide resin.

-

Resin Preparation:

-

Place Rink Amide resin (e.g., 0.1 mmol scale) into a fritted peptide synthesis vessel.

-

Swell the resin in dimethylformamide (DMF) for 30-60 minutes with gentle agitation.[1]

-

Drain the DMF.

-

-

Fmoc Deprotection (for resin-bound peptide):

-

Add a solution of 20% (v/v) piperidine in DMF to the resin.

-

Agitate for 5 minutes, drain, and repeat with fresh piperidine solution for 15 minutes to ensure complete removal of the Fmoc group.[1]

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve this compound (e.g., 4 equivalents), a coupling reagent like HBTU (3.95 eq.), and an activation base like N,N-diisopropylethylamine (DIPEA) (8 eq.) in DMF.

-

Pre-activate the mixture by letting it stand for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

Optional: Perform a ninhydrin (B49086) test to confirm complete coupling (a negative result indicates no free amines remain).[2]

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) followed by dichloromethane (B109758) (DCM) (3-5 times) to remove excess reagents and byproducts.[1]

-

-

Continuation:

-

The resin is now ready for the next deprotection and coupling cycle. Repeat steps 2-4 for each subsequent amino acid in the sequence.

-

-

Final Cleavage and Deprotection:

-

After the final amino acid is coupled and deprotected, wash the resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail, typically 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[1]

-

Add the cleavage cocktail to the dry resin and agitate at room temperature for 2-3 hours.

-

Filter to separate the resin and collect the filtrate containing the crude peptide.

-

Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the crude product under vacuum. The peptide is now ready for purification (e.g., by RP-HPLC) and subsequent click chemistry.

-

Section 2: Post-Synthetic Modification via Click Chemistry

The azide group incorporated into the peptide is a versatile handle for two primary types of "click" reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC).[3] Both reactions form a highly stable triazole linkage.[6]

Caption: The two major click chemistry pathways for modifying azide-containing peptides.

A. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly robust and efficient reaction that joins an azide with a terminal alkyne. It requires a copper(I) catalyst, which is often generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate (B8700270).[6][7]

Experimental Protocol 2: On-Resin CuAAC Reaction

-

Prepare Reagents:

-

Alkyne Solution: Prepare a solution of the alkyne-modified molecule (e.g., an alkyne-dye) in DMF/water.

-

Copper Solution: Prepare a stock solution of copper(II) sulfate (CuSO₄).

-

Reducing Agent Solution: Prepare a fresh stock solution of sodium L-ascorbate.

-

-

Reaction Setup:

-

Swell the azide-containing peptide-resin in DMF.

-

Add the alkyne solution (e.g., 5-10 equivalents) to the resin.

-

Add the copper(II) sulfate solution (e.g., 1-2 equivalents).[8]

-

Finally, add the sodium ascorbate solution (e.g., 5-10 equivalents) to initiate the reaction. A color change is often observed.

-

-

Incubation:

-

Agitate the reaction mixture at room temperature, protected from light (if using a photosensitive dye), for 12-24 hours.[9]

-

-

Washing and Cleavage:

-

Drain the reaction mixture and wash the resin extensively with a copper-chelating buffer (e.g., EDTA solution), followed by water, DMF, and DCM.

-

Cleave the modified peptide from the resin as described in Protocol 1, Step 6.

-

B. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free alternative that is ideal for biological applications where copper toxicity is a concern.[10] It utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts rapidly with azides without a catalyst.[11][12]

Experimental Protocol 3: SPAAC in Solution

-

Prepare Reactants:

-

Dissolve the purified azide-containing peptide in a suitable aqueous buffer (e.g., PBS, pH 7.4).

-

Dissolve the DBCO-functionalized molecule (e.g., DBCO-biotin) in a minimal amount of a water-miscible organic solvent like DMSO, and then dilute it into the reaction buffer.

-

-

Reaction Setup:

-

Mix the solutions of the azide-peptide and the DBCO-reagent. A slight molar excess (1.1-1.5 equivalents) of the DBCO-reagent is typically used.[13]

-

-

Incubation:

-

Incubate the reaction mixture at room temperature or 37°C for 2-12 hours.[12]

-

The reaction progress can be monitored by analytical RP-HPLC or mass spectrometry.

-

-

Purification:

-

Once the reaction is complete, purify the final peptide conjugate using RP-HPLC to remove any unreacted starting materials.

-

Section 3: Quantitative Data

The efficiency of both the SPPS incorporation and the subsequent click reaction is typically high, though it can be influenced by the peptide sequence, steric hindrance, and reaction conditions. The following table summarizes representative data from studies using similar azido-amino acids and click chemistry protocols.

| Parameter | Reaction Type | Reagents & Conditions | Typical Yield / Rate | Source (Analogous System) |

| SPPS Incorporation | Peptide Synthesis | Standard Fmoc/HBTU/DIPEA coupling | >95% (per step) | [2] |

| On-Bead Cyclization | CuAAC | Peptide with Azidolysine & Propargylglycine, CuI, DIEA | 79% - 87.4% | [8] |

| Peptide-Polymer Conjugation | CuAAC | CuSO₄, NaAsc, DMF, 100 °C (Microwave) | 43% | [14] |

| Reaction Rate | SPAAC | Azido-peptide + DBCO (in HBS buffer, 25°C) | k₂ = 0.34 M⁻¹s⁻¹ | [15] |

| Reaction Rate | SPAAC | Azido-peptide + BCN (in MeOD, 25°C) | k₂ = 0.28 M⁻¹s⁻¹ | [15] |

Note: Yields and rates are highly dependent on the specific substrates and conditions used. The data provided are for representative systems and should be considered as a guideline.

Section 4: Applications in Research and Drug Development

The ability to selectively conjugate molecules to peptides via the azidoethyl-tyrosine handle opens up a wide range of applications:

-

Peptide Labeling: Covalent attachment of fluorophores for imaging, FRET studies, or biotin (B1667282) for affinity purification and detection.

-

Drug Conjugation: Creation of peptide-drug conjugates (PDCs) where a peptide targets a specific cell or tissue, delivering a cytotoxic or therapeutic payload.

-

Peptide Cyclization ("Stapling"): Intramolecular click reactions between an azide and an alkyne incorporated into the same peptide chain can create cyclic or "stapled" peptides. This can improve metabolic stability, receptor binding affinity, and cell permeability.[4][8]

-

Surface Immobilization: Attaching peptides to surfaces, nanoparticles, or hydrogels for applications in biomaterials and diagnostics.

-

Probing Molecular Interactions: Incorporating photo-crosslinkers or other probes to study peptide-protein interactions.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. jpt.com [jpt.com]

- 4. peptide.com [peptide.com]

- 5. peptide.com [peptide.com]

- 6. researchgate.net [researchgate.net]

- 7. lumiprobe.com [lumiprobe.com]

- 8. Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07491H [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. vectorlabs.com [vectorlabs.com]

- 11. broadpharm.com [broadpharm.com]

- 12. docs.aatbio.com [docs.aatbio.com]

- 13. benchchem.com [benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to Fmoc-L-Tyr(2-azidoethyl)-OH: Structure, Synthesis, and Application

Introduction

Fmoc-L-Tyr(2-azidoethyl)-OH is a synthetically modified, non-canonical amino acid derivative that serves as a critical building block in modern peptide chemistry and drug development. It is an unnatural, Fmoc-protected L-Tyrosine residue featuring a 2-azidoethyl ether linkage on its phenolic side chain.[1][2] This strategic placement of an azide (B81097) (-N3) moiety transforms the tyrosine residue into a versatile chemical handle. The azide group is bio-orthogonal, meaning it does not react with native biological functionalities, making it an ideal tool for site-specific modification of peptides in complex biological environments.

The primary application of this compound is to enable the conjugation of peptides to other molecules via "click chemistry".[1][2] The terminal azide is poised to react with an alkyne-functionalized molecule in either a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), forming a stable triazole linkage.[1][3] This allows for the precise attachment of various payloads, such as imaging agents, therapeutic drugs, or polyethylene (B3416737) glycol (PEG) chains, to a specific location within a peptide sequence. The Fmoc (9-fluorenylmethyloxycarbonyl) group provides temporary protection of the alpha-amino group, rendering the molecule fully compatible with standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) protocols.[4]

Physicochemical and Spectroscopic Data

The quantitative properties of this compound are summarized below. This data is essential for researchers in calculating molar equivalents for synthesis and for the analytical characterization of the compound and its subsequent peptide products.

| Property | Value | Reference(s) |

| Chemical Formula | C26H24N4O5 | [2][5] |

| Molecular Weight | 472.5 g/mol | [2] |

| CAS Number | 1454816-10-4 | [2][5] |

| Appearance | White to off-white solid | [6] |

| Purity | >98% | [2] |

| Isomeric Purity | >99.9% (L-isomer) | [2] |

| Storage Conditions | +2 to +8 °C for long-term storage | [2] |

| Solubility | Soluble in DMSO and DMF | [5][6] |

Experimental Protocols

This section provides detailed methodologies for the incorporation of this compound into a peptide sequence and its subsequent modification via click chemistry.

Incorporation via Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual steps for incorporating this compound into a growing peptide chain on a solid support resin (e.g., Rink Amide resin for a C-terminal amide).

Materials:

-

Rink Amide Resin

-

This compound

-

Other required Fmoc-protected amino acids

-

Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

Diisopropylethylamine (DIPEA)

-

Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

-

Cold diethyl ether

-

Peptide synthesis vessel with a fritted disc

Procedure:

-

Resin Swelling: Place the Rink Amide resin in the synthesis vessel. Add DMF to cover the resin and allow it to swell for at least 30-60 minutes with occasional agitation.[7]

-

Initial Fmoc Deprotection: Drain the DMF. Add a 20% (v/v) solution of piperidine in DMF to the resin. Agitate for 5 minutes, then drain. Repeat with a fresh 20% piperidine solution for 15 minutes to ensure complete removal of the Fmoc group from the resin linker.[7]

-

Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. Perform a Kaiser test to confirm the presence of a free primary amine.

-

Amino Acid Coupling (for this compound):

-

In a separate vial, dissolve this compound (3 eq. relative to resin loading), HBTU (2.9 eq.), and DIPEA (6 eq.) in a minimal amount of DMF.

-

Pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin in the synthesis vessel.

-

Agitate the mixture at room temperature for 1-2 hours.[8]

-

-

Washing: Drain the coupling solution. Wash the resin with DMF (3-5 times) to remove excess reagents. Perform a Kaiser test to confirm the completion of the coupling (ninhydrin should remain colorless). If the reaction is incomplete, repeat the coupling step.

-

Chain Elongation: Repeat the cycle of Fmoc Deprotection (Step 2) and Amino Acid Coupling (Step 4) for each subsequent amino acid in the desired peptide sequence.

-

Final Fmoc Deprotection: Once the final amino acid is coupled, perform a final deprotection step using 20% piperidine in DMF as described in Step 2.

-

Final Washing and Drying: Wash the peptide-resin thoroughly with DMF (5 times), followed by DCM (5 times). Dry the resin under a stream of nitrogen or in a vacuum desiccator.

-

Cleavage and Global Deprotection:

-

Add the cold cleavage cocktail (e.g., 95% TFA / 2.5% TIS / 2.5% Water) to the dried peptide-resin.[7]

-

Gently agitate at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.

-

Centrifuge the suspension to pellet the peptide. Decant the ether and wash the pellet with cold ether twice more.

-

Dry the peptide pellet under vacuum.

-

-

Purification: Purify the crude azide-containing peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). Lyophilize the pure fractions to obtain the final product.

Figure 1. The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Peptide Conjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-containing molecule to the purified azide-functionalized peptide.

Materials:

-

Azide-containing peptide (purified)

-

Alkyne-containing molecule (e.g., alkyne-biotin, alkyne-fluorophore)

-

Copper(II) Sulfate (CuSO4)

-

Sodium Ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

-

Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.4 or degassed water/t-butanol mixture.

Procedure:

-

Prepare Stock Solutions:

-

Dissolve the azide-peptide in the reaction buffer to a final concentration of 1-5 mM.

-

Dissolve the alkyne-molecule (1.2 equivalents) in the same buffer.

-

Prepare fresh stock solutions of CuSO4 (50 mM) and Sodium Ascorbate (500 mM) in water.

-

Prepare a stock solution of THPTA (100 mM) in water.

-

-

Reaction Assembly: In a microcentrifuge tube, combine the following in order:

-

Azide-peptide solution

-

Alkyne-molecule solution

-

THPTA solution (to a final concentration of 1-2 mM)

-

CuSO4 solution (to a final concentration of 0.25-0.5 mM)

-

-

Initiate Reaction: Add the Sodium Ascorbate solution (to a final concentration of 2.5-5 mM) to the mixture to reduce Cu(II) to the active Cu(I) catalyst. Vortex briefly.

-

Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by RP-HPLC or LC-MS to track the disappearance of the starting peptide and the appearance of the conjugated product.

-

Purification: Once the reaction is complete, the conjugated peptide can be purified from excess reagents and catalyst using RP-HPLC.

Peptide Conjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free conjugation using a strained alkyne, which is ideal for applications involving live cells or in vivo studies where copper toxicity is a concern.[3][8]

Materials:

-

Azide-containing peptide (purified)

-

Strained alkyne molecule (e.g., a derivative of dibenzocyclooctyne, DBCO)

-

Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.4 or other suitable aqueous buffer.

-

Organic co-solvent (if needed for solubility): DMSO or DMF.

Procedure:

-

Dissolve Reactants:

-

Dissolve the azide-containing peptide in the reaction buffer to a final concentration of 1-10 mM.

-

Dissolve the DBCO-functionalized molecule in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute it into the reaction buffer. A slight molar excess (1.1-1.5 equivalents) of the DBCO-reagent is typically used.[8]

-

-

Reaction Incubation:

-

Purification: Upon completion, purify the final conjugate by RP-HPLC to remove any unreacted starting materials.

Figure 2. Overall workflow for peptide modification using this compound.

References

An In-depth Technical Guide to Click Chemistry with Unnatural Amino Acids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, methods, and applications of click chemistry involving unnatural amino acids (UAAs). By combining the precision of genetic engineering with the efficiency of bioorthogonal chemistry, these techniques offer powerful tools for site-specific protein modification, enabling advancements in drug discovery, molecular imaging, and our fundamental understanding of biological processes.

Introduction: A Synergy of Precision and Efficiency

The ability to modify proteins at specific sites opens up a vast array of possibilities for both basic research and therapeutic development. Traditional methods for protein modification often rely on reactions targeting the side chains of natural amino acids, such as lysine (B10760008) or cysteine. However, these approaches can lead to heterogeneous products and may disrupt the protein's native structure and function.[1]

The integration of unnatural amino acids (UAAs) into proteins, coupled with bioorthogonal "click" chemistry, provides a robust solution to these challenges.[2][3] This two-step process involves:

-

Site-specific incorporation of a UAA: An amino acid with a unique chemical handle (e.g., an azide (B81097), alkyne, or strained alkene) is incorporated into a protein at a desired location using the cell's own translational machinery.[2][4][5]

-

Bioorthogonal Ligation: The unique chemical handle on the UAA is then selectively modified with a molecule of interest (e.g., a fluorophore, a drug molecule, or a crosslinker) through a rapid and highly specific click reaction.[2][6]

This approach allows for the creation of precisely defined bioconjugates with controlled stoichiometry and site of modification, preserving the protein's biological activity.[7][8]

Genetic Incorporation of Unnatural Amino Acids

The site-specific incorporation of UAAs into proteins in living cells is primarily achieved through the expansion of the genetic code.[4][5][6] This technique relies on the introduction of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair, which are engineered to recognize a specific codon—most commonly a nonsense or "stop" codon like the amber codon (UAG)—and insert the desired UAA at that position during protein translation.[4][5][9]

The key components of this system are:

-

An Orthogonal aaRS/tRNA Pair: This synthetase/tRNA pair is derived from a different species (e.g., archaea) and is engineered to be "orthogonal," meaning it does not interact with the host cell's endogenous aaRSs and tRNAs.[10] The aaRS is evolved to specifically recognize and charge its cognate tRNA with the desired UAA.[10]

-

A Unique Codon: The amber stop codon (UAG) is frequently used to encode the UAA.[4][5] This codon is the least used stop codon in many organisms, minimizing competition with native translation termination.[4]

-

The Unnatural Amino Acid: The UAA must be non-toxic, cell-permeable, and stable within the cell.[10] It contains a bioorthogonal functional group that will serve as a handle for subsequent click chemistry reactions.[]

The overall workflow for UAA incorporation is depicted below:

Caption: Workflow for site-specific incorporation of an unnatural amino acid.

Key Bioorthogonal Click Chemistry Reactions

Once the UAA is incorporated into the target protein, its unique chemical handle can be modified using a variety of bioorthogonal click reactions. These reactions are characterized by their high efficiency, selectivity, and biocompatibility, meaning they proceed rapidly under physiological conditions without interfering with native biological processes.[2][12]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and widely used click reaction that forms a stable triazole linkage between a terminal alkyne and an azide.[13][14][15] This reaction requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate (B8700270).[16]

Mechanism:

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

While highly efficient, the cytotoxicity of the copper catalyst can be a concern for applications in living cells.[17] However, the use of copper-chelating ligands can mitigate this toxicity and also accelerate the reaction.[13][16]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the need for a toxic metal catalyst, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed.[6][12] This reaction utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) which reacts spontaneously with an azide without the need for a catalyst.[14][18] The relief of ring strain provides the driving force for the reaction.

Mechanism:

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

SPAAC is generally slower than CuAAC but is highly biocompatible, making it well-suited for labeling proteins in living cells and organisms.[6][12]

Tetrazine Ligation

Tetrazine ligation is one of the fastest known bioorthogonal reactions, proceeding via an inverse-electron-demand Diels-Alder reaction between a tetrazine and a strained alkene, such as a trans-cyclooctene (B1233481) (TCO) or a cyclopropene.[14][19][20] This reaction is exceptionally fast and selective, and it releases nitrogen gas as the only byproduct, making it irreversible.[20]

Mechanism:

Caption: Tetrazine Ligation with a strained alkene.

The rapid kinetics of tetrazine ligation make it ideal for applications requiring fast labeling, such as in vivo imaging.[19][20]

Quantitative Data Summary

The choice of click reaction often depends on the specific application, balancing the need for speed, biocompatibility, and ease of reagent synthesis. The following tables summarize key quantitative parameters for the most common click chemistry reactions used with UAAs.

Table 1: Comparison of Common Bioorthogonal Click Reactions

| Reaction | Key Features | Advantages | Disadvantages |

| CuAAC | Copper(I)-catalyzed reaction between a terminal alkyne and an azide. | Very fast reaction rates, high yields, stable triazole product.[13] | Requires a copper catalyst which can be toxic to cells; potential for off-target effects.[17] |

| SPAAC | Catalyst-free reaction between a strained cyclooctyne and an azide. | Highly biocompatible, no need for a toxic catalyst, suitable for live-cell labeling.[6][12] | Generally slower reaction rates compared to CuAAC and tetrazine ligation. |

| Tetrazine Ligation | Inverse-electron-demand Diels-Alder reaction between a tetrazine and a strained alkene. | Extremely fast reaction rates, highly selective, irreversible reaction.[19][20] | Tetrazine and strained alkene partners can be more complex to synthesize. |

Table 2: Second-Order Rate Constants for Selected Click Reactions

| Reaction Pair | Rate Constant (M⁻¹s⁻¹) | Conditions | Reference |

| Azide + Terminal Alkyne (CuAAC) | 10² - 10⁴ | Aqueous buffer, Cu(I), ligand | [16] |

| Azide + DBCO (SPAAC) | ~1 | Physiological conditions | [6] |

| Tetrazine + s-TCO | 880 ± 10 | in vitro | [20] |

| Tetrazine + s-TCO | 330 ± 20 | in E. coli | [20] |

| Tetrazine + TCO | 2000 ± 400 | 9:1 Methanol/Water | [20] |

Experimental Protocols

This section provides generalized, step-by-step protocols for the key experiments involved in click chemistry with UAAs. Note that specific conditions may need to be optimized for your protein of interest and experimental system.

Protocol for Site-Specific UAA Incorporation in E. coli

This protocol describes the expression of a protein containing a UAA at a specific site using the amber suppression method in E. coli.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector for the protein of interest with a TAG codon at the desired site

-

pEVOL or similar plasmid encoding the orthogonal aaRS/tRNA pair

-

Unnatural amino acid (e.g., p-azidophenylalanine)

-

LB media and appropriate antibiotics

-

IPTG for induction

Procedure:

-

Transformation: Co-transform the E. coli expression strain with the plasmid for your protein of interest and the pEVOL plasmid.

-

Culture Growth: Inoculate a starter culture in LB media with the appropriate antibiotics and grow overnight at 37°C.

-

Expression: Dilute the overnight culture into fresh media and grow to an OD₆₀₀ of 0.6-0.8.

-

UAA Addition: Add the UAA to the culture to a final concentration of 1-2 mM.[21]

-

Induction: Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

-

Harvesting and Lysis: Harvest the cells by centrifugation and lyse them using standard methods (e.g., sonication, French press).

-

Purification: Purify the UAA-containing protein using affinity chromatography or other appropriate methods.

Protocol for CuAAC Labeling of a Purified Protein

This protocol describes the labeling of a purified protein containing an alkyne-functionalized UAA with an azide-containing probe.

Materials:

-

Purified protein with an alkyne-UAA (1-10 mg/mL in a suitable buffer, e.g., PBS)

-

Azide-containing probe (e.g., fluorescent dye)

-

Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM)

-

Sodium ascorbate solution (e.g., 100 mM, freshly prepared)

-

Copper-binding ligand (e.g., THPTA) solution (e.g., 50 mM)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the purified protein, the azide-probe (typically at a 5-10 fold molar excess over the protein), and the copper-binding ligand.

-

Initiate Reaction: Add the CuSO₄ solution to a final concentration of 0.25 mM, followed by the sodium ascorbate solution to a final concentration of 5 mM.[16]

-

Incubation: Incubate the reaction at room temperature or 4°C for 1-4 hours, or overnight. The reaction can be monitored by SDS-PAGE, mass spectrometry, or fluorescence.

-

Purification: Remove excess reagents and the labeled protein using a desalting column, dialysis, or other purification methods.

Protocol for SPAAC Labeling of Proteins on Live Mammalian Cells

This protocol describes the labeling of a cell-surface protein containing an azide-UAA with a cyclooctyne-functionalized dye.

Materials:

-

Mammalian cells expressing the target protein with an incorporated azide-UAA

-

Cyclooctyne-dye conjugate (e.g., DBCO-fluorophore)

-

Complete cell culture medium

-

PBS

Procedure:

-

Cell Culture: Culture the cells expressing the UAA-containing protein under standard conditions.

-

Labeling: Prepare a solution of the cyclooctyne-dye in pre-warmed complete culture medium to a final concentration of 20-50 µM.[22]

-

Incubation: Wash the cells twice with warm PBS, then add the cyclooctyne-dye solution to the cells and incubate for 15-60 minutes at 37°C, protected from light.[22]

-

Washing: Wash the cells three times with warm PBS to remove any unreacted dye.

-

Analysis: Analyze the labeled cells by fluorescence microscopy or flow cytometry.

Applications in Research and Drug Development

The combination of UAA incorporation and click chemistry has a wide range of applications, from fundamental biology to the development of new therapeutics.

Antibody-Drug Conjugates (ADCs)

A major application is in the creation of site-specific antibody-drug conjugates (ADCs).[7][8][12][][24] By incorporating a UAA at a specific site on an antibody, a potent cytotoxic drug can be attached with a precise drug-to-antibody ratio (DAR).[8] This results in a homogeneous ADC product with improved pharmacokinetics and a better therapeutic window compared to traditional, randomly conjugated ADCs.[7][8]

Caption: Signaling pathway of a site-specific antibody-drug conjugate.

Probing Protein-Protein Interactions and Signaling Pathways

UAAs with photo-crosslinking capabilities can be incorporated into proteins to map protein-protein interactions within their native cellular environment.[10] Furthermore, by attaching fluorescent probes to specific sites on proteins involved in signaling pathways, their localization, trafficking, and interactions can be monitored in real-time using advanced microscopy techniques.[19][25][26]

Conclusion

The synergy between unnatural amino acid incorporation and click chemistry provides a powerful and versatile platform for the precise chemical modification of proteins. This technology has already had a significant impact on various fields, including drug discovery, chemical biology, and materials science. As new UAAs, orthogonal translation systems, and bioorthogonal reactions continue to be developed, the scope of applications for this technology will undoubtedly continue to expand, enabling researchers to probe and manipulate biological systems with unprecedented precision.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. pnas.org [pnas.org]

- 9. Frontiers | Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins [frontiersin.org]

- 10. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]

- 12. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 14. researchgate.net [researchgate.net]

- 15. Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila [en.bio-protocol.org]

- 16. jenabioscience.com [jenabioscience.com]

- 17. Bioorthogonal Ligations | Mehl Research Group [mehl.biochem.oregonstate.edu]

- 18. Click Chemistry - SiChem [sichem.de]

- 19. Expanding Room for Tetrazine Ligations in the in vivo Chemistry Toolbox - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Experimental methods for scanning unnatural amino acid mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 24. Production of site-specific antibody-drug conjugates using optimized non-natural amino acids in a cell-free expression system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for Incorporating Fmoc-L-Tyr(2-azidoethyl)-OH into a Peptide Sequence

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of unnatural amino acids into peptides offers a powerful tool for developing novel therapeutics, molecular probes, and advanced biomaterials. Fmoc-L-Tyr(2-azidoethyl)-OH is a synthetically modified tyrosine derivative that introduces a bioorthogonal azide (B81097) handle into a peptide sequence. This azide group is stable under the conditions of solid-phase peptide synthesis (SPPS) and serves as a versatile reactive partner for "click chemistry" reactions.[1][2] Specifically, it can undergo Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), enabling the precise conjugation of a wide array of functionalities, including fluorophores, cytotoxic drugs, and polyethylene (B3416737) glycol (PEG) chains, to the peptide.[3][4][5][6][7] This document provides detailed protocols for the incorporation of this compound into a peptide sequence and its subsequent modification via click chemistry.

Properties of this compound

| Property | Value |

| Molecular Formula | C₂₆H₂₄N₄O₅ |

| Molecular Weight | 472.49 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMF, DMSO, NMP |

| Storage | Store at -20°C |

Experimental Protocols

Incorporation of this compound via Fmoc-SPPS

This protocol outlines the manual coupling of this compound onto a resin-bound peptide chain. Standard Fmoc-SPPS procedures are employed, with special consideration for potentially challenging couplings.[8][9][10]

Materials:

-

Fmoc-protected peptide-resin

-

This compound

-

Coupling reagents (e.g., HBTU/HOBt or HATU)

-

N,N'-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

20% (v/v) piperidine (B6355638) in DMF

-

Dichloromethane (DCM)

-

Kaiser test kit

Protocol:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF from the resin.

-

Add the 20% piperidine/DMF solution to the resin.

-

Agitate for 5 minutes.

-

Drain the solution.

-

Add fresh 20% piperidine/DMF solution and agitate for an additional 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5x), DCM (3x), and finally DMF (3x).

-

Perform a Kaiser test to confirm the presence of a free primary amine.

-

-

Amino Acid Activation and Coupling:

-

In a separate tube, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF.

-

Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.

-

Immediately add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction vessel at room temperature for 2-4 hours.

-

-

Monitoring the Coupling Reaction:

-

After the coupling time, take a small sample of the resin and perform a Kaiser test.

-

If the Kaiser test is negative (beads are colorless), the coupling is complete. Proceed to the next step.

-

If the Kaiser test is positive (beads are blue), indicating incomplete coupling, a second coupling is recommended. Drain the reaction solution, wash with DMF, and repeat the coupling step with freshly activated this compound.

-

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

-

Capping (Optional): If a significant number of unreacted amines remain after a double coupling, capping with a solution of acetic anhydride (B1165640) and DIPEA in DMF can be performed to prevent the formation of deletion sequences.

-

Chain Elongation: Repeat the deprotection and coupling cycles for the subsequent amino acids in the sequence.

Coupling Efficiency: While specific quantitative data for the coupling efficiency of this compound is not extensively published, it is considered to have good reactivity. However, as with many unnatural amino acids, steric hindrance can sometimes lead to incomplete coupling. Therefore, monitoring each coupling step with a qualitative test (e.g., Kaiser test) is crucial, and a double coupling strategy should be employed if necessary to ensure high fidelity of the peptide sequence.

On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of an alkyne-containing molecule to the azido-functionalized peptide while it is still attached to the solid support.[3][11]

Materials:

-

Azido-peptide-resin

-

Alkyne-functionalized molecule (e.g., propargyl-PEG, alkyne-fluorophore) (5-10 eq.)

-

Copper(I) bromide (CuBr) or Copper(I) iodide (CuI) (1-2 eq.)[3][12]

-

Sodium ascorbate (B8700270) (5 eq.)

-

Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a ligand to stabilize Cu(I))

-

DIPEA or 2,6-lutidine (10 eq.)

-

Degassed DMSO or a mixture of DMF/water or t-butanol/water[13]

Protocol:

-

Resin Preparation: Swell the azido-peptide-resin in DCM for 10 minutes, then wash with the reaction solvent (e.g., DMSO).

-

Reaction Mixture Preparation:

-

In a separate vial, dissolve the alkyne-functionalized molecule in the reaction solvent.

-

In another vial, prepare the catalyst solution. If using CuBr, dissolve it in degassed DMSO.[3] If using CuSO₄, prepare a stock solution and a separate solution of sodium ascorbate.

-

-

Click Reaction:

-

Add the solution of the alkyne-functionalized molecule to the resin.

-

Add the copper(I) source. If using a pre-made catalyst solution, add it directly. If generating Cu(I) in situ, add the CuSO₄ solution followed by the sodium ascorbate solution.[13]

-

Add the base (DIPEA or 2,6-lutidine).

-

Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.

-

Seal the vessel and agitate at room temperature for 12-24 hours.

-

-

Washing:

-

Drain the reaction solution.

-

Wash the resin sequentially with the reaction solvent, isopropanol/DMSO (5:3 v/v), DMF, and DCM to remove copper salts and excess reagents.[3]

-

-

Proceed to Cleavage: The modified peptide-resin can now be dried and subjected to the final cleavage and deprotection.

On-Resin Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click reaction ideal for biological applications where copper cytotoxicity is a concern.[5][14] This protocol uses a strained alkyne, such as a dibenzocyclooctyne (DBCO) derivative.

Materials:

-

Azido-peptide-resin

-

DBCO-functionalized molecule (e.g., DBCO-PEG, DBCO-fluorophore) (2-5 eq.)

-

Reaction solvent (e.g., DMF, NMP, or aqueous buffers like PBS if the resin is compatible)

Protocol:

-

Resin Preparation: Swell the azido-peptide-resin in the chosen reaction solvent.

-

Reaction Mixture Preparation: Dissolve the DBCO-functionalized molecule in the reaction solvent.

-

Click Reaction:

-

Washing: Drain the reaction solution and wash the resin thoroughly with the reaction solvent, followed by DCM.

-

Proceed to Cleavage: The modified peptide-resin is ready for cleavage and deprotection.

Peptide Cleavage and Deprotection

The final step is to cleave the peptide from the resin and remove the side-chain protecting groups. The stability of the azide group during this step is critical.

Azide Group Stability: The azide functional group is generally stable under standard Fmoc-SPPS conditions.[1] However, it can be susceptible to reduction to a primary amine during the final cleavage with trifluoroacetic acid (TFA), particularly in the presence of certain scavengers.[1] Thiol-containing scavengers like ethanedithiol (EDT) can significantly promote this reduction, while triisopropylsilane (B1312306) (TIS) is generally considered safer for preserving the azide group. Dithiothreitol (DTT) has been recommended as a thioscavenger that minimizes azide reduction.[15]

Recommended Cleavage Cocktail (for azide preservation):

-

95% TFA

-

2.5% Water

-

2.5% Triisopropylsilane (TIS)

Protocol:

-

Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

-

Cleavage:

-

Add the cleavage cocktail to the resin in a fume hood.

-

Agitate at room temperature for 2-3 hours.

-

-

Peptide Precipitation:

-

Filter the resin and collect the TFA solution containing the cleaved peptide.

-

Concentrate the TFA solution under a stream of nitrogen.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

-

Drying and Purification: Dry the peptide pellet under vacuum. The crude peptide can then be purified by reverse-phase HPLC.

Quantitative Data

Table 1: Influence of Scavengers on Azide Reduction during TFA Cleavage

| Scavenger Cocktail Composition | Percentage of Azide Reduction (to Amine) |

| 92.5% TFA / 2.5% Water / 2.5% TIS / 2.5% EDT | Up to 50%[15] |

| 95% TFA / 2.5% Water / 2.5% TIS | Minimal reduction observed[1][15] |

| 95% TFA / 5% m-cresol | Minimal reduction observed[15] |

Table 2: Kinetic Data for SPAAC Reactions

| Reactants | Second-Order Rate Constant (k₂) | Conditions |

| Peptide with azido-lysine derivative and DBCO | 0.34 M⁻¹s⁻¹ | HBS buffer, pH 7.4, 25°C[16] |

| Peptide with azido-lysine derivative and BCN | 0.28 M⁻¹s⁻¹ | HBS buffer, pH 7.4, 25°C[16] |

Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. peptide.com [peptide.com]

- 4. benchchem.com [benchchem.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. bachem.com [bachem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

- 9. chem.uci.edu [chem.uci.edu]

- 10. peptide.com [peptide.com]

- 11. researchgate.net [researchgate.net]

- 12. Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07491H [pubs.rsc.org]

- 13. Click Chemistry for Peptide Cyclization (CuAAC & More) - Creative Peptides [creative-peptides.com]

- 14. docs.aatbio.com [docs.aatbio.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) utilizing Fmoc-L-Tyr(2-azidoethyl)-OH

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Fmoc-L-Tyr(2-azidoethyl)-OH in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) chemistry. SPAAC is a powerful, copper-free click chemistry reaction that enables the rapid and specific conjugation of biomolecules under physiological conditions. The incorporation of the unnatural amino acid this compound into peptides via solid-phase peptide synthesis (SPPS) provides a versatile handle for the site-specific introduction of an azide (B81097) group, which can then be selectively reacted with a strained alkyne, such as a dibenzocyclooctyne (DBCO) derivative.[1] This methodology is invaluable for a wide range of applications, including peptide and protein labeling, the development of antibody-drug conjugates (ADCs), and the immobilization of biomolecules on surfaces.

Key Features of SPAAC:

-

Copper-Free: Eliminates the need for cytotoxic copper catalysts, making it ideal for applications in living systems.

-

Bioorthogonal: The azide and cyclooctyne (B158145) functional groups are abiotic and do not cross-react with native biological functionalities.

-

High Reaction Rates: SPAAC reactions exhibit favorable kinetics, proceeding efficiently at low concentrations.

-

Stable Linkage: The resulting triazole linkage is chemically robust under a wide range of physiological conditions.

Quantitative Data Summary

| Cyclooctyne Derivative | Azide Reactant | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |

| Bicyclo[6.1.0]nonyne (BCN) | Benzyl (B1604629) azide | 0.15 |

| Dibenzocyclooctyne (DBCO) | Benzyl azide | ~1.0 |

| Azacyclooctyne (AZA) | Benzyl azide | 0.3 |

| DIBAC/ADIBO | Benzyl azide | 0.9 |

| Biarylazacyclooctynone (BARAC) | Benzyl azide | 3.4 |

Note: Rate constants can vary depending on the specific azide, solvent, and temperature.[2]

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide via Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual solid-phase synthesis of a peptide containing the O-(2-azidoethyl)-L-tyrosine residue using standard Fmoc chemistry.

Materials and Reagents:

-

Fmoc-Rink Amide resin (or other suitable resin)

-

This compound

-

Other Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dichloromethane (DCM)

-

Cold diethyl ether

-

Peptide synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain the solution and repeat the treatment with 20% piperidine in DMF for 15 minutes.

-

Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve this compound (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture at room temperature for 2 hours.

-

Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, repeat the coupling step.

-

-

Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

-

Peptide Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under vacuum.

-

Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation:

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

-

Purification: Purify the crude azide-containing peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and lyophilize the pure fractions.

Workflow for SPPS Incorporation of this compound

Caption: Workflow for incorporating this compound via SPPS.

Protocol 2: SPAAC Reaction of an Azide-Modified Peptide with a DBCO-Functionalized Molecule

This protocol describes the general procedure for labeling a peptide containing O-(2-azidoethyl)-L-tyrosine with a DBCO-functionalized molecule (e.g., a fluorescent dye, biotin, or a drug molecule).

Materials and Reagents:

-

Azide-modified peptide (from Protocol 1)

-

DBCO-functionalized molecule (e.g., DBCO-PEG4-5/6-FAM)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Reaction tubes

Procedure:

-

Dissolve Reactants:

-

Dissolve the azide-containing peptide in PBS (pH 7.4) to a final concentration of 1-10 mM.

-

Dissolve the DBCO-functionalized molecule in a minimal amount of DMSO and then dilute it into the reaction buffer. A slight molar excess (1.1-1.5 equivalents) of the DBCO-reagent is typically used.

-

-

Reaction Incubation:

-

Mix the solutions of the azide-peptide and the DBCO-molecule.

-

Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the reactants' concentration and reactivity.

-

-

Monitoring the Reaction: The progress of the reaction can be monitored by RP-HPLC or LC-MS by observing the consumption of the starting materials and the formation of the product.

-

Purification: Purify the resulting peptide conjugate by RP-HPLC to remove any unreacted starting materials. Lyophilize the pure fractions to obtain the final product.

General SPAAC Reaction and Workflow

References

Protocol for Site-Specific Peptide Labeling Using Fmoc-L-Tyr(2-azidoethyl)-OH for Drug Discovery and Proteomics

Abstract

This document provides a comprehensive guide for the site-specific labeling of peptides using the unnatural amino acid Fmoc-L-Tyr(2-azidoethyl)-OH. This protocol is designed for researchers, scientists, and drug development professionals engaged in peptide synthesis and modification. The incorporation of a bioorthogonal azide (B81097) handle onto a tyrosine residue enables subsequent conjugation with a wide array of molecules, such as fluorophores, affinity tags, or drug payloads, via "click chemistry." Detailed methodologies for solid-phase peptide synthesis (SPPS), on-resin and in-solution click chemistry (CuAAC and SPAAC), peptide cleavage, purification, and characterization are presented. Furthermore, this guide includes an exemplary application in a Förster Resonance Energy Transfer (FRET)-based assay for monitoring protein-protein interactions.

Introduction

The precise modification of peptides is a cornerstone of modern drug discovery and chemical biology. The introduction of specific functionalities allows for the development of sophisticated probes to study biological processes, the creation of peptide-drug conjugates with enhanced therapeutic properties, and the generation of tools for diagnostic applications. This compound is a versatile building block for solid-phase peptide synthesis (SPPS) that introduces a chemically inert azide group at a defined position within a peptide sequence. This azide moiety serves as a bioorthogonal handle for subsequent covalent modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry".[1][2] These reactions are highly efficient, specific, and proceed under mild conditions, making them ideal for the modification of sensitive biomolecules.[3][4][5]

This application note provides detailed protocols for the incorporation of this compound into a peptide sequence and its subsequent modification using both CuAAC and SPAAC methodologies.

Materials and Reagents

A comprehensive list of materials and reagents required for the entire workflow is provided in the table below.

| Reagent/Material | Grade | Supplier |

| SPPS | ||

| Fmoc-Rink Amide MBHA resin | 100-200 mesh, 0.4-0.8 mmol/g | Various |

| This compound | ≥95% | Various |

| Standard Fmoc-protected amino acids | Synthesis grade | Various |

| N,N-Dimethylformamide (DMF) | Peptide synthesis grade | Various |

| Dichloromethane (DCM) | ACS grade | Various |

| Piperidine (B6355638) | Reagent grade | Various |

| Diisopropylethylamine (DIPEA) | Peptide synthesis grade | Various |

| HBTU/HATU | Peptide synthesis grade | Various |

| Cleavage | ||

| Trifluoroacetic acid (TFA) | Reagent grade | Various |

| Triisopropylsilane (TIS) | Reagent grade | Various |

| 1,2-Ethanedithiol (EDT) | Reagent grade | Various |

| Water | HPLC grade | Various |

| Click Chemistry (CuAAC) | ||

| Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) | ACS grade | Various |

| Sodium ascorbate | ACS grade | Various |

| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | ≥95% | Various |

| Alkyne-functionalized molecule (e.g., alkyne-fluorophore) | ≥95% | Various |

| Click Chemistry (SPAAC) | ||

| DBCO-functionalized molecule (e.g., DBCO-fluorophore) | ≥95% | Various |

| Purification and Analysis | ||

| Acetonitrile (ACN) | HPLC grade | Various |

| Diethyl ether | Anhydrous | Various |

| C18 Reverse-phase HPLC column | Preparative and analytical | Various |

| Mass spectrometer (ESI or MALDI-TOF) | N/A |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Azido-Peptide

This protocol describes the manual synthesis of a peptide containing Tyr(2-azidoethyl) using standard Fmoc-SPPS chemistry.

Workflow for Solid-Phase Peptide Synthesis of Azido-Peptide

Caption: Workflow for Fmoc-based solid-phase peptide synthesis.

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with fresh 20% piperidine in DMF for 15 minutes.

-

Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine.

-

Amino Acid Coupling:

-

Standard Amino Acids: In a separate vial, pre-activate the standard Fmoc-amino acid (4 eq.) with HBTU/HATU (3.9 eq.) and DIPEA (8 eq.) in DMF for 5-10 minutes. Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

-

This compound Coupling: Due to potential steric hindrance, a modified coupling protocol is recommended.[6] Use 2-4 equivalents of this compound and a more potent coupling reagent like HATU. Extend the coupling time to 2-4 hours. To ensure high coupling efficiency, a double coupling strategy is advised.[6][7][8] After the initial coupling, wash the resin with DMF and repeat the coupling step with a fresh solution of activated this compound.

-

-

Washing: Drain the coupling solution and wash the resin with DMF (5x).

-

Repeat Cycle: Repeat steps 2-5 for each amino acid in the sequence.

-

Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.

-

Final Washing: Wash the peptidyl-resin with DMF (3x), DCM (3x), and methanol (B129727) (3x), then dry under vacuum.

Quantitative Parameters for SPPS (0.1 mmol scale):

| Parameter | Standard Amino Acid | This compound |

| Equivalents | ||

| Fmoc-Amino Acid | 4 eq. | 2-4 eq. (per coupling) |

| Coupling Reagent (HBTU/HATU) | 3.9 eq. | 3.9 eq. (per coupling) |

| Base (DIPEA) | 8 eq. | 8 eq. (per coupling) |

| Reaction Conditions | ||

| Coupling Time | 1-2 hours | 2-4 hours (double coupling recommended) |

| Temperature | Room Temperature | Room Temperature |

| Expected Coupling Efficiency | >99% | >95% (with double coupling) |

On-Resin Click Chemistry

Performing the click reaction on the solid support simplifies purification as excess reagents can be washed away.

Workflow for On-Resin Click Chemistry

References

Application Notes and Protocols for the Synthesis of Fluorescently Labeled Peptides using Fmoc-L-Tyr(2-azidoethyl)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescently labeled peptides are indispensable tools in biomedical research and drug development. They are crucial for a wide range of applications, including fluorescence microscopy, flow cytometry, high-throughput screening, and in vivo imaging.[1][2] The site-specific incorporation of fluorescent probes with minimal perturbation to the peptide's structure and function is paramount for obtaining reliable and meaningful data.

This document provides detailed application notes and protocols for the synthesis of fluorescently labeled peptides using the unnatural amino acid Fmoc-L-Tyr(2-azidoethyl)-OH. This amino acid derivative allows for the straightforward incorporation of an azide (B81097) moiety into a peptide sequence during standard solid-phase peptide synthesis (SPPS). The azide group serves as a bioorthogonal handle for the subsequent attachment of a fluorescent probe via the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[3][4][5]

Principle of the Method

The overall workflow for synthesizing fluorescently labeled peptides using this compound involves a three-step process:

-

Solid-Phase Peptide Synthesis (SPPS): The peptide sequence is assembled on a solid support using standard Fmoc chemistry. This compound is incorporated at the desired position within the peptide chain.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide-modified peptide is reacted with an alkyne-functionalized fluorescent dye in the presence of a copper(I) catalyst. This "click" reaction forms a stable triazole linkage, covalently attaching the fluorescent probe to the peptide.

-

Purification and Characterization: The resulting fluorescently labeled peptide is purified by high-performance liquid chromatography (HPLC) and its identity and purity are confirmed by mass spectrometry (MS) and analytical HPLC.

Data Presentation

The following tables summarize typical quantitative data obtained during the synthesis of a model fluorescently labeled peptide.

Table 1: Solid-Phase Peptide Synthesis (SPPS) of Azide-Modified Peptide

| Parameter | Typical Value | Method of Determination |

| Coupling Efficiency of this compound | >99% | Kaiser Test / TNBS Test |

| Crude Peptide Purity | 70-90% | Analytical HPLC |

| Overall Yield of Azide-Modified Peptide | 60-80% | Dry weight after cleavage |

Table 2: Fluorescent Labeling of Azide-Modified Peptide via CuAAC

| Parameter | Typical Value | Method of Determination |

| Reaction Conversion | >95% | Analytical HPLC / LC-MS |

| Purity after HPLC Purification | >98% | Analytical HPLC |

| Overall Yield of Fluorescently Labeled Peptide | 40-60% | Dry weight after lyophilization |

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Azide-Modified Peptide

This protocol describes the incorporation of this compound into a peptide sequence using an automated peptide synthesizer.

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-protected amino acids

-

This compound

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.

-

Amino Acid Coupling:

-

Pre-activate the Fmoc-amino acid (4 equivalents) with HBTU (3.9 equivalents) and HOBt (4 equivalents) in DMF.

-

Add DIPEA (8 equivalents) to the activated amino acid solution.

-

Add the activated amino acid solution to the resin and couple for 1-2 hours.

-

-

Incorporation of this compound: Follow the standard amino acid coupling procedure (step 3) for the incorporation of this compound.

-

Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group.

-

Cleavage and Deprotection:

-

Wash the resin thoroughly with DMF and DCM and dry under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Precipitate the crude peptide in cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and air-dry the peptide.

-

-

Purification: Purify the crude azide-modified peptide by preparative HPLC.

-

Characterization: Confirm the identity of the purified peptide by mass spectrometry.

Protocol 2: On-Resin Fluorescent Labeling via CuAAC

This protocol describes the fluorescent labeling of the azide-modified peptide while it is still attached to the solid support.

Materials:

-

Azide-modified peptide on resin

-

Alkyne-functionalized fluorescent dye (e.g., Alkyne-TAMRA, Alkyne-Cy5) (5 equivalents)

-

Copper(I) source: CuSO₄·5H₂O (0.5 equivalents)

-

Reducing agent: Sodium ascorbate (B8700270) (2.5 equivalents)

-

Ligand: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) (1 equivalent)

-

Solvent: DMF/H₂O (4:1)

Procedure:

-

Resin Swelling: Swell the azide-modified peptide-resin in DMF.

-

Reaction Cocktail Preparation:

-

Dissolve the alkyne-functionalized fluorescent dye in the DMF/H₂O solvent mixture.

-

In a separate tube, prepare the catalyst solution by dissolving CuSO₄·5H₂O and TBTA in the solvent mixture.

-

Prepare a fresh solution of sodium ascorbate in water.

-

-

Click Reaction:

-

Add the dye solution to the resin.

-

Add the catalyst solution to the resin.

-

Add the sodium ascorbate solution to initiate the reaction.

-

Agitate the reaction mixture at room temperature for 2-4 hours, protected from light.

-

-

Washing: Wash the resin extensively with DMF, DCM, and methanol (B129727) to remove excess reagents.

-

Cleavage and Deprotection: Cleave the fluorescently labeled peptide from the resin using the cleavage cocktail as described in Protocol 1, step 7.

-

Purification and Characterization: Purify and characterize the fluorescently labeled peptide as described in Protocol 1, steps 8 and 9.

Protocol 3: Solution-Phase Fluorescent Labeling via CuAAC

This protocol describes the fluorescent labeling of the purified azide-modified peptide in solution.

Materials:

-

Purified azide-modified peptide

-

Alkyne-functionalized fluorescent dye (1.5 equivalents)

-

Copper(I) source: CuSO₄·5H₂O (0.5 equivalents)

-

Reducing agent: Sodium ascorbate (2.5 equivalents)

-

Ligand: TBTA (1 equivalent)

-

Solvent: DMF/H₂O (1:1) or other suitable solvent system

Procedure:

-

Dissolution: Dissolve the azide-modified peptide in the chosen solvent system.

-

Reaction Setup:

-

Add the alkyne-functionalized fluorescent dye to the peptide solution.

-

Add the TBTA ligand.

-

Add the CuSO₄·5H₂O solution.

-

Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

-

-

Reaction: Stir the reaction mixture at room temperature for 1-2 hours, protected from light.

-

Purification: Purify the fluorescently labeled peptide directly by preparative HPLC.

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Protocol 4: Purification and Characterization

A. Preparative HPLC Purification:

-

Column: C18 reverse-phase column (e.g., 10 µm particle size, 250 x 22 mm).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient tailored to the hydrophobicity of the peptide (e.g., 5-95% B over 30 minutes).

-

Detection: UV detector at 220 nm and the absorbance maximum of the fluorescent dye.

-

Fraction Collection: Collect fractions corresponding to the major product peak.

-

Lyophilization: Lyophilize the purified fractions to obtain the final product as a fluffy powder.

B. Analytical HPLC for Purity Assessment:

-

Column: C18 reverse-phase column (e.g., 5 µm particle size, 150 x 4.6 mm).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient tailored to the hydrophobicity of the peptide (e.g., 5-95% B over 20 minutes).

-

Detection: UV detector at 214 nm and the absorbance maximum of the fluorescent dye.

-

Purity Calculation: Calculate purity based on the peak area of the main product peak relative to the total peak area.[6][7]

C. Mass Spectrometry for Identity Confirmation:

-

Technique: MALDI-TOF or ESI-MS.

-

Sample Preparation: Prepare the sample according to the instrument manufacturer's instructions. For MALDI-TOF, co-crystallize the peptide with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid).[8]

-

Analysis: Determine the molecular weight of the labeled peptide. The observed mass should correspond to the calculated mass of the peptide plus the mass of the alkyne-dye minus the mass of the cleaved protecting groups.

Visualizations

Figure 1: Experimental workflow for the synthesis of fluorescently labeled peptides.

References

- 1. Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07491H [pubs.rsc.org]

- 2. vectorlabs.com [vectorlabs.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. jpt.com [jpt.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. peptidesuk.com [peptidesuk.com]

- 8. manoa.hawaii.edu [manoa.hawaii.edu]

Application Notes and Protocols for Fmoc-L-Tyr(2-azidoethyl)-OH Coupling in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-Tyr(2-azidoethyl)-OH is a non-canonical amino acid derivative increasingly utilized in peptide chemistry for the introduction of a bioorthogonal azide (B81097) handle. This functionality allows for the selective modification of peptides through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry"[1]. These reactions are highly efficient and specific, enabling the conjugation of peptides with a wide range of molecules such as fluorophores, imaging agents, and drug payloads. The successful incorporation of this compound into a peptide sequence during Solid-Phase Peptide Synthesis (SPPS) is therefore a critical step. This document provides detailed application notes and protocols to optimize the coupling efficiency of this unnatural amino acid.

Data Presentation: Coupling Efficiency of this compound

The coupling efficiency of this compound can be influenced by several factors, including the choice of coupling reagent, reaction time, and the sequence of the peptide being synthesized. Due to the modification on the tyrosine side chain, steric hindrance may affect the reaction kinetics compared to standard proteinogenic amino acids. While specific quantitative data for the coupling efficiency of this compound is not extensively published in comparative tables, the following table provides an illustrative summary of expected coupling efficiencies with common coupling reagents based on general knowledge of SPPS and the behavior of sterically hindered amino acids. These values should be considered as a guideline, and optimization for specific peptide sequences is recommended.

| Coupling Reagent | Additive | Base | Typical Coupling Time (min) | Expected Coupling Efficiency (%) | Notes |

| HBTU | HOBt | DIPEA | 30 - 60 | 98 - 99.5 | A commonly used and generally effective coupling reagent. |

| HATU | HOAt | DIPEA | 20 - 45 | > 99 | Often provides higher efficiency for difficult couplings. |

| DIC | HOBt | - | 60 - 120 | 97 - 99 | A cost-effective option; longer reaction times may be needed. |

| PyBOP | HOBt | DIPEA | 30 - 60 | 98 - 99.5 | Similar in efficacy to HBTU. |

Note: The expected coupling efficiencies are illustrative and can vary depending on the specific peptide sequence, resin, and reaction conditions. It is highly recommended to monitor the completion of the coupling reaction using a qualitative method like the Kaiser test or a quantitative method like HPLC analysis of a cleaved peptide aliquot.

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines a standard manual SPPS cycle on a pre-loaded resin.

Materials:

-

Fmoc-protected amino acids

-

This compound

-

SPPS-grade resin (e.g., Rink Amide, Wang)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Additive (e.g., HOBt, HOAt)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Cold diethyl ether

Workflow Diagram:

Caption: General workflow for a single cycle of Solid-Phase Peptide Synthesis (SPPS).

Protocol:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5-10 minutes.

-

Drain the solution and repeat the piperidine treatment for another 5-10 minutes.

-

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

Coupling of this compound:

-

In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), the coupling reagent (e.g., HATU, 3-5 equivalents), and the additive (e.g., HOAt, 3-5 equivalents) in DMF.

-

Add the base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 30-120 minutes at room temperature. The optimal time will depend on the coupling reagent used (refer to the data table).

-

-

Monitoring the Coupling Reaction:

-